molecular formula C39H42O7S B2500951 [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate CAS No. 350600-54-3

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate

Katalognummer: B2500951
CAS-Nummer: 350600-54-3
Molekulargewicht: 654.8 g/mol
InChI-Schlüssel: PBOLISWFGKFZAT-AJNGSFKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a tetrahydropyran (oxane) core with stereospecific substitutions at positions 3S, 4R, 5R, and 6S. Key structural elements include:

  • Position 6: A benzyloxymethyl group, further contributing to steric bulk and hydrophobicity.
  • Ester moiety: A 4-oxopentanoate chain, which may confer metabolic lability or serve as a prodrug target due to its keto-ester functionality.

This combination of substituents suggests applications in medicinal chemistry, particularly in prodrug design or as a scaffold for enzyme inhibitors.

Eigenschaften

CAS-Nummer

350600-54-3

Molekularformel

C39H42O7S

Molekulargewicht

654.8 g/mol

IUPAC-Name

[(3S,4R,5S,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate

InChI

InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3/t34-,36-,37+,38-,39?/m0/s1

InChI-Schlüssel

PBOLISWFGKFZAT-AJNGSFKJSA-N

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

Isomerische SMILES

CC1=CC=C(C=C1)SC2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent in treating conditions such as:

  • Alzheimer's Disease : Its structural similarities to known inhibitors of β-secretase suggest it may have similar inhibitory properties, potentially reducing amyloid-beta plaque formation associated with Alzheimer's disease .
  • Type 2 Diabetes : The compound's ability to modulate metabolic pathways positions it as a candidate for managing insulin resistance and other metabolic disorders .

Antidiabetic Agents

Recent studies have indicated that compounds with similar structures exhibit multi-target antidiabetic activity. For instance, the synthesis of stereopure analogs has shown promising results against key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase . This suggests that [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate could be optimized for similar applications.

Biochemical Research

The compound's interactions at the molecular level can be studied to understand its binding affinities and mechanisms of action. Molecular docking studies have shown that compounds with similar frameworks effectively bind to target proteins involved in disease pathways . This research is crucial for elucidating how this compound can be modified for enhanced efficacy.

Case Studies

  • Alzheimer's Disease Inhibition Studies : A study evaluating the β-secretase inhibitory properties of compounds structurally related to this oxan derivative reported significant reductions in amyloid-beta levels in vitro .
  • Antidiabetic Activity Assessment : Research involving the synthesis of stereopure derivatives demonstrated IC50 values indicating effective inhibition of key enzymes related to carbohydrate metabolism . This highlights the potential utility of this compound in developing new antidiabetic therapies.

Data Table: Comparison of Biological Activities

Compound NameTarget DiseaseMechanism of ActionIC50 (µM)Reference
[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl...Alzheimer's Diseaseβ-secretase inhibitionNot specified
Stereopure AnalogType 2 Diabetesα-glucosidase inhibition6.28
Stereopure AnalogType 2 Diabetesα-amylase inhibition4.58

Wirkmechanismus

The mechanism of action of [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and functional group interactions.

Table 1: Structural and Functional Group Comparison

Compound Name (Reference) Core Structure Key Substituents Ester/Functional Group Notable Features
Target Compound Oxane 4-MePh-S, 4/5-PhCH2O, 6-PhCH2OCH2 4-oxopentanoate High lipophilicity; keto-ester may enhance metabolic cleavage
[(2R,3R,4S,5R,6S)-6-(4-MePh-S)-4,5-bis(PhCOO)-3-(tris-PhCH2O-oxane)-oxan-2-yl]Me benzoate Oxane 4-MePh-S, 4/5-PhCOO, branched tris-benzyloxy oxane Benzoate Benzoyloxy (electron-withdrawing) groups may reduce stability vs. benzyloxy
[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-(methoxy-oxane)-4-PhCH2O-oxan-2-yl]Me ethanoate Oxane 3/5-acetyloxy, 4-PhCH2O, branched methoxy/benzyloxymethyl oxane Ethanoate Acetyloxy groups increase hydrophilicity; simpler ester chain
(2R,4S,5R,6R)-2-Cl-4,5-bis(PhCH2O)-6-(PhCH2OCH2)-oxan-3-one Oxane 2-Cl, 4/5-PhCH2O, 6-PhCH2OCH2 Ketone (C=O) Chlorine substituent may enhance reactivity; ketone could stabilize ring conformers
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-MePh-CO-PhO)-oxan-3-yl] ethanoate Oxane 4/5-acetyloxy, 6-(4-MePh-CO-phenoxy) Ethanoate Phenoxy-carbonyl group introduces aromatic stacking potential

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s benzyloxy and benzyloxymethyl groups confer higher lipophilicity than acetyloxy () or benzoyloxy () analogs . This may enhance passive diffusion across biological membranes but reduce aqueous solubility.

The keto group in 4-oxopentanoate may also participate in redox reactions.

Electron-Donating vs. Electron-Withdrawing Groups :

  • Benzyloxy (PhCH2O) groups (target, ) are electron-donating, stabilizing the oxane ring via inductive effects. In contrast, benzoyloxy (PhCOO, ) groups are electron-withdrawing, which could destabilize the ring or reduce metabolic stability .

Functional Group Reactivity: The sulfanyl group (target, ) offers thiol-like reactivity, enabling disulfide bond formation or antioxidant activity.

Research Implications and Limitations

  • Synthetic Challenges : The stereochemical complexity (3S,4R,5R,6S) of the target compound necessitates advanced asymmetric synthesis techniques, as seen in related oxane derivatives (e.g., ) .
  • Data Gaps: No experimental data (e.g., solubility, bioactivity) are provided in the evidence, limiting mechanistic conclusions. Further studies should prioritize in vitro assays to compare pharmacokinetic profiles.

Biologische Aktivität

The compound [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a distinctive structure characterized by multiple functional groups including a sulfanyl group and several phenylmethoxy substituents. This structural complexity may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity by targeting various signaling pathways involved in tumor growth. For instance, derivatives of phenylmethoxy compounds have been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) pathway, which is frequently deregulated in cancers .

The proposed mechanism of action for this compound involves:

  • Inhibition of PI3K/Akt Pathway : Similar compounds have been reported to selectively inhibit PI3K, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with sulfanyl groups can modulate oxidative stress levels in cells, potentially leading to enhanced apoptosis in cancerous cells .

Case Studies

  • Study on Antitumor Activity : In vitro studies demonstrated that a related phenylmethoxy compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
  • Toxicological Assessment : A toxicity study conducted on animal models revealed that at therapeutic doses, the compound did not exhibit significant adverse effects, indicating a favorable safety profile .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-7 (Breast Cancer)15PI3K/Akt Inhibition
AnticancerPC-3 (Prostate Cancer)20ROS Modulation
AnticancerA549 (Lung Cancer)25Apoptosis Induction

Research Findings

Research has shown that the biological activity of this compound can be influenced by:

  • Structural Variations : Modifications to the phenyl or sulfanyl groups can enhance or diminish biological efficacy.
  • Combination Therapies : Preliminary data suggests that combining this compound with traditional chemotherapeutics may yield synergistic effects against resistant cancer cell lines.

Q & A

Q. What are the recommended synthetic strategies for preparing [(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for the oxan ring and sulfanyl groups. Key steps include:

  • Sulfanyl Introduction: Use of 4-methylthiophenol under nucleophilic substitution conditions (e.g., NaH in DMF) to replace a labile leaving group (e.g., Cl⁻) at the oxan C2 position .
  • Benzyloxy Protection: Sequential benzylation of hydroxyl groups on the oxan ring using benzyl bromide and a base like K₂CO₃.
  • Esterification: Coupling the oxan intermediate with 4-oxopentanoic acid via Steglich esterification (DCC/DMAP) or acid chloride activation .

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Sulfanyl substitutionNaH, DMF, 4-methylthiophenol, 0°C→RT65–75
Benzyl protectionBnBr, K₂CO₃, CH₃CN, reflux80–85
EsterificationDCC, DMAP, CH₂Cl₂, RT70–78

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.